N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly. This method can significantly reduce reaction times and improve yields. Additionally, the use of catalyst-free and additive-free conditions can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine: Another compound with a triazolopyridazine core, known for its pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with similar structural features and diverse biological activities.
Uniqueness
N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide stands out due to its unique combination of functional groups and its potential for a wide range of applications. Its triazolopyridazine core provides a versatile scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C20H28N6O |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H28N6O/c27-20(21-16-4-2-1-3-5-16)25-12-10-15(11-13-25)19-23-22-18-9-8-17(14-6-7-14)24-26(18)19/h8-9,14-16H,1-7,10-13H2,(H,21,27) |
InChI Key |
PREYLNJWVIVFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
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